2-Chloro-4-(trichloromethyl)pyridine
Overview
Description
“2-Chloro-4-(trichloromethyl)pyridine” is a chemical compound with the molecular formula C6H3Cl4N . It is also known as Nitrapyrin . Nitrapyrin is a chloropyridine that is 2-chloropyridine which is substituted by a trichloromethyl group at position 6. It is a nitrification inhibitor that is co-applied with nitrogen fertilizer in agroecosystems .
Synthesis Analysis
A convenient two-step, one-pot synthesis of 4-chloro-2-(trichloromethyl)pyrimidines starting from 2-(trichloromethyl)-1,3-diazabutadienes is described . A variety of 4-(trichloromethyl)pyrido [2′,1′:3,4]pyrazino [2,1-b]quinazolinones were prepared in moderate to good yields with high regioselectivity through intramolecular 6-endo-dig cyclization and trichloromethylation of N3-alkynyl-2-pyridinyl-tethered quinazolinones in chloroform .
Molecular Structure Analysis
The molecular structure of “2-Chloro-4-(trichloromethyl)pyridine” can be found in various databases such as PubChem . In the present study, the vibrational spectral analysis of 2-chloro-4-(trifluoromethyl) pyridine (2CTF MP) were carried out by Fourier-transform Infrared (FT-IR) and Fourier-transform Raman (FT-Raman) in the region 4000– 400cm -1 and 3500–100cm -1 respectively .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-4-(trichloromethyl)pyridine” include a molecular weight of 181.54, a boiling point of 146-147 °C, and a density of 1.411 g/mL at 25 °C .
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Processes: 2-Chloro-4-(trichloromethyl)pyridine and related compounds can be synthesized through various processes. For example, 2-Chloro-6-(trichloromethyl)pyridine is prepared by chlorinating 2-methylpyridine hydrochloride, using a mixture of triethanolamine and benzoylperoxide as catalysts under specific conditions (Huang Xiao-shan, 2009).
- Applications in Herbicide Production: Certain derivatives, such as 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, play a key role as intermediates in the synthesis of efficient herbicides like trifloxysulfuron (Zuo Hang-dong, 2010).
Biological and Pharmaceutical Research
- Antifungal Properties: Some pyridine derivatives demonstrate significant antifungal activities. For instance, the crystal structure of 8-chloro-3-((4-cyanobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine, derived from a chloromethylpyridine compound, shows promise against various fungi (Q. Wang et al., 2018).
- Synthesis of Pyrrolidines: Pyrrolidines, which have significant biological effects and are used in medicine, can be synthesized using methods involving trichloromethylpyridine derivatives. These compounds are also applicable in industrial fields like dyes and agrochemicals (Magdalena Żmigrodzka et al., 2022).
Environmental and Agricultural Applications
- Nitrification Inhibition in Soils: Compounds like Nitrapyrin, which is 2-chloro-6-(trichloromethyl)pyridine, are used as nitrification inhibitors in soils. This enhances the efficiency of nitrogenous fertilizers and controls environmental pollution due to nitrate leaching (A. Srivastava, 2019).
Chemical Inter
Chemical Interactions and Reactions
- Interaction with Dichloromethane: Dichloromethane reacts with pyridine derivatives, including those similar to 2-Chloro-4-(trichloromethyl)pyridine, to form methylenebispyridinium dichloride compounds under ambient conditions. This reaction has significant implications in various applications where these compounds are used together (Alexander B. Rudine et al., 2010).
- Synthesis of Pyrimidines: Pyrimidine derivatives, which are crucial in numerous chemical and biological processes, can be synthesized from trichloromethylpyridines. These compounds serve as intermediates for a wide variety of substituted pyrimidines through nucleophilic substitution reactions (M. Romero-Ortega et al., 2018).
Industrial and Synthetic Applications
- Intermediates in Pharmaceuticals: Certain pyridine derivatives serve as intermediates in the synthesis of various pharmaceuticals, indicating their versatility in medicinal chemistry. For instance, synthesis pathways involving chloromethylpyridines lead to compounds used in treatments of diseases (Shen Li, 2012).
- Catalysis and Synthetic Chemistry: These compounds are also used in catalysis and as building blocks in the synthesis of complex organic molecules. Their reactions with different nucleophiles and subsequent transformations are key steps in the synthesis of various functionalized compounds (A. Schmidt et al., 2006).
Safety And Hazards
Future Directions
The biological activities of trifluoromethylpyridine (TFMP) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety. It is expected that many novel applications of TFMP will be discovered in the future .
properties
IUPAC Name |
2-chloro-4-(trichloromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl4N/c7-5-3-4(1-2-11-5)6(8,9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWGAPIBLKKBIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(Cl)(Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447295 | |
Record name | 2-chloro-4-(trichloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60447295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(trichloromethyl)pyridine | |
CAS RN |
52413-82-8 | |
Record name | 2-chloro-4-(trichloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60447295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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